6-Imino-1,9-dimethyl-8-oxopurine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-imino-1,9-dimethyl-7H-purin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-6-4(5(11)8)10-7(13)12(6)2/h3,8H,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRLMZGVHMKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98601-03-7 | |
| Record name | 6-Imino-1,9-dimethyl-8-oxopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098601037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Substitution Reactions
Detailed experimental data on the electrophilic and nucleophilic substitution reactions specifically for 6-Imino-1,9-dimethyl-8-oxopurine are not extensively documented in the available scientific literature. However, the general reactivity of the purine (B94841) core suggests that the electron-rich nature of the heterocyclic system would make it susceptible to electrophilic attack. The positions of substitution would be directed by the combined electronic effects of the imino, methyl, and oxo groups. Conversely, nucleophilic substitution reactions, particularly at the C6 position, are common for purines bearing a suitable leaving group, a transformation pathway that could be relevant to precursors of the title compound.
Oxidation and Reduction Processes in Oxopurine Chemistry
The 8-oxo functionality in this compound designates it as a member of the 8-oxopurine family. These compounds are of significant interest due to their involvement in oxidative stress and DNA damage. The 8-oxopurines, such as 8-oxo-7,8-dihydroguanosine (8-oxoGuo) and 8-oxo-7,8-dihydroadenosine (8-oxoAdo), are formed by the reaction of reactive oxygen species with purine bases in DNA. nih.gov The redox potential of 8-oxopurines is significantly lower than their unmodified purine counterparts, making them susceptible to further oxidation. researchgate.net For instance, 8-oxoguanine can be further oxidized to form spiroiminodihydantoin and guanidinohydantoin. researchgate.net
Peroxynitrite, a potent biological oxidant, has been shown to react with 8-oxopurines. nih.gov Studies on model compounds like 9-ethyl-8-nitroxanthine, which is converted to an 8-oxopurine derivative, show that peroxynitrite can mediate further oxidation, leading to ring-opened products such as oxaluric acid and cyanuric acid. nih.gov This suggests that this compound could undergo similar oxidative degradation pathways.
The formation of 8-oxopurines is often in competition with formamidopyrimidine (Fapy) lesions, with the relative amounts depending on the oxidative conditions. acs.org Under anoxic conditions, Fapy lesions are favored, while the presence of oxygen typically leads to a higher yield of 8-oxopurines. acs.org
| Oxidative Process | Reactant/Conditions | Potential Products |
| Further Oxidation | Reactive Oxygen Species | Ring-opened products, Spiro-derivatives |
| Reaction with Peroxynitrite | Peroxynitrite | Oxaluric acid, Cyanuric acid and other degradation products |
Alkylation and Acylation of Purine Nucleus
The alkylation of the purine nucleus is a fundamental transformation in purine chemistry. Direct alkylation of 6-substituted purines often leads to a mixture of N7 and N9-alkylated products, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.gov However, methods for regioselective N7-alkylation have been developed. For instance, the use of N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl4 can favor the formation of the N7-alkylated product under kinetically controlled conditions. nih.gov
Given that this compound already possesses methyl groups at the N1 and N9 positions, further alkylation would likely occur at one of the remaining ring nitrogens, such as N3 or N7, or potentially on the exocyclic imino group, depending on the reaction conditions and the nature of the alkylating agent. Acylation reactions would be expected to proceed at similar positions.
Halogenation, Amination, Selenylation, and Thiolation Reactions
Specific data regarding the halogenation, amination, selenylation, and thiolation reactions of this compound are not readily found in the surveyed literature. However, for the broader class of purines, these transformations are well-established. For example, 6-chloropurine (B14466) is a versatile intermediate for the introduction of various nucleophiles at the C6 position, including amines and thiols. nih.gov The synthesis of this compound itself likely involves an amination step from a suitable precursor, such as a 6-chloro or 6-thio substituted purine.
Condensation, Diazotization, and Coupling Reactions
While specific examples for this compound are scarce, condensation reactions are fundamental to the synthesis of the purine ring system itself. For instance, theophylline (B1681296) derivatives can be synthesized by the condensation of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with benzylidenetriphenylphosphoranes. rsc.org Diazotization reactions are typically carried out on aminopurines to generate diazonium salts, which are versatile intermediates for introducing a variety of functional groups. Coupling reactions, such as the Sonogashira coupling, have been used to introduce alkynyl groups at the C2 position of purine derivatives. researchgate.net
Rearrangement Reactions in Purine Systems
The Dimroth rearrangement is a notable isomerization reaction in nitrogen-containing heterocycles, including purine and pyrimidine (B1678525) systems. wikipedia.orgnih.gov This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org In the context of iminopyrimidines, which form a core part of the purine structure, 1-alkyl-2-iminopyrimidines can rearrange to 2-(alkylamino)pyrimidines. wikipedia.org The rate of this rearrangement is influenced by substituents on the pyrimidine ring. rsc.orgrsc.org
For 6-iminopurine systems, a similar rearrangement is conceivable, where the exocyclic imino nitrogen and the N1 atom of the purine ring could exchange places. The presence of methyl groups at N1 and N9 in this compound would likely influence the feasibility and outcome of such a rearrangement. Factors that affect the Dimroth rearrangement include the electron density of the heterocyclic ring and the stability of the starting material versus the product. nih.gov
| Rearrangement Type | Key Feature | Potential Outcome for 6-Iminopurines |
| Dimroth Rearrangement | Transposition of endo- and exocyclic nitrogen atoms | Isomerization to a 6-(methylamino)purine derivative |
Ugi-Smiles Couplings and Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules. The Ugi-Smiles reaction is a four-component coupling involving an isocyanide, an aldehyde, a primary amine, and an electron-deficient phenol (B47542) or a related acidic heterocycle. ensta-paris.frthieme-connect.com This reaction has been successfully applied to purine derivatives, particularly 6-mercaptopurine (B1684380), to generate functionalized adenine (B156593) derivatives. ensta-paris.frthieme-connect.com In these reactions, the purine acts as the acidic component, and the key step is a Smiles rearrangement. thieme-connect.com
While 6-hydroxypurine (hypoxanthine) showed limited reactivity in Ugi-Smiles reactions, the corresponding 6-mercaptopurine proved to be a more suitable substrate, leading to the formation of thiocarboxamide derivatives. ensta-paris.frthieme-connect.com This suggests that the electronic nature of the C6 substituent is crucial for the success of the reaction. The applicability of the Ugi-Smiles reaction to this compound has not been specifically reported, but the general success with other purine derivatives highlights a potential pathway for its further functionalization.
Biochemical Interactions and Molecular Mechanisms
Enzymatic Modulation and Substrate Specificity
The structural characteristics of 6-Imino-1,9-dimethyl-8-oxopurine, particularly its methylated purine (B94841) core, suggest significant interactions with enzymes involved in purine metabolism. While direct experimental data on this specific compound is limited, analogies can be drawn from studies of similar methylated 8-oxopurine and 6-iminopurine derivatives to elucidate its potential enzymatic modulation and substrate specificity.
Interactions with Purine Metabolism Enzymes (e.g., PNP, XOD, ADA)
Purine Nucleoside Phosphorylase (PNP): PNP catalyzes the reversible phosphorolysis of purine nucleosides. The N9-methylation of this compound could influence its recognition and binding to the active site of PNP. Depending on the conformational changes induced by the methyl group, it might act as a substrate, leading to the formation of this compound and ribose-1-phosphate, or it could act as an inhibitor, blocking the breakdown of endogenous purine nucleosides.
Adenosine (B11128) Deaminase (ADA): ADA catalyzes the deamination of adenosine to inosine (B1671953). The 6-imino group of the compound is structurally analogous to the 6-amino group of adenosine. This similarity suggests that this compound could potentially bind to the active site of ADA. Depending on the binding mode and the electronic effects of the methyl and oxo groups, it might act as a substrate, undergoing deamination, or as an inhibitor, competing with adenosine.
Inhibition and Activation Kinetics of Enzymes
The kinetics of enzyme inhibition or activation by this compound would depend on its specific mode of interaction.
| Enzyme | Potential Interaction | Kinetic Profile | Rationale |
| PNP | Inhibitor | Competitive or Non-competitive | Structural similarity to purine nucleosides may allow binding to the active site (competitive), or an allosteric site (non-competitive), thereby preventing the binding of the natural substrate. |
| XOD | Inhibitor | Competitive, Non-competitive, or Mixed | The purine ring can mimic the natural substrates (hypoxanthine, xanthine) for competitive inhibition. Binding to a site other than the active site could lead to non-competitive or mixed inhibition by altering the enzyme's conformation. |
| ADA | Inhibitor | Competitive | The 6-imino group mimics the 6-amino group of adenosine, potentially allowing the compound to compete for the active site of ADA. |
Detailed kinetic studies, including the determination of inhibition constants (Ki) and IC50 values, are necessary to fully characterize these interactions.
Interaction with Nucleic Acids and DNA/RNA Synthesis Pathways
The structural similarity of this compound to natural purine bases suggests potential interactions with nucleic acids and the machinery of their synthesis.
Impact on DNA/RNA Polymerase Activity
If this compound is converted to its corresponding nucleoside triphosphate derivative within the cell, it could serve as a substrate for DNA and RNA polymerases. The incorporation of such an analog could have significant consequences:
Chain Termination: The modifications on the purine ring might be sterically incompatible with the active site of the polymerase after incorporation, leading to the termination of chain elongation.
Altered Polymerase Fidelity: The presence of the analog in the template strand could cause misincorporation of bases by the polymerase during replication or transcription, leading to mutations. The N1-methylation could particularly disrupt the normal Watson-Crick base pairing.
Interference with Genetic Sequences and Base Pairing (mutagenesis)
The incorporation of this compound into a DNA sequence would likely lead to mutations. The N1-methyl group would prevent the formation of a standard Watson-Crick pair with thymine or cytosine. This could lead to a stalled replication fork or the insertion of an incorrect base opposite the analog. The 8-oxo group is also known to be mutagenic, often leading to mispairing with adenine (B156593) instead of cytosine (in the case of 8-oxoguanine). The combination of these modifications could result in a high mutagenic potential.
| Potential Mutagenic Outcome | Mechanism |
| Transversions | The 8-oxo group can lead to mispairing with adenine. If this compound behaves similarly to 8-oxoguanine, it could induce G:C to T:A transversions. |
| Transitions | The N1-methylation disrupts normal hydrogen bonding, potentially leading to mispairing and subsequent transition mutations. |
| Frameshift Mutations | The distorted structure of the DNA containing the analog might cause slippage of the polymerase, leading to insertions or deletions. |
Further studies are required to confirm these potential mutagenic effects and to understand the precise mechanisms of interaction with DNA and RNA polymerases.
Purinergic Receptor Agonism and Antagonism Research
Research into the interaction of purine analogs with purinergic receptors has identified various derivatives with significant binding affinities. Studies on 6-oxopurine derivatives, which share a core structure with this compound, have shown that modifications to the purine ring and its substituents can lead to selective binding to adenosine receptor subtypes. For instance, certain 6-oxopurine nucleosides have been synthesized and evaluated for their affinity at A1, A2A, and A3 adenosine receptors. While specific agonistic or antagonistic activity for this compound has not been detailed in available research, the broader class of purine analogs is known to interact with these receptors, suggesting a potential area for future investigation.
Cellular Signaling Pathway Modulation (In Vitro Studies)
The modulation of cellular signaling pathways by purine analogs is a key area of research. In vitro studies on compounds with similar structures to this compound have demonstrated effects on critical cellular processes. For example, the related compound 6-dimethylaminopurine (6-DMAP) has been shown to induce apoptosis in human lymphoma U937 cells. This process is preceded by an increase in intracellular calcium ion concentration, indicating an impact on calcium signaling pathways nih.gov. Furthermore, 6-DMAP is suggested to act as a protein kinase inhibitor, leading to a widespread downregulation of genes associated with cell proliferation and cell cycle progression nih.gov. These findings highlight the potential for purine analogs to significantly alter cellular signaling cascades.
Molecular Target Identification and Validation in Pre-clinical Models
Identifying the specific molecular targets of purine analogs is crucial for understanding their therapeutic potential. Pre-clinical models have been instrumental in this area, particularly in the context of infectious diseases and cancer.
Studies in Microbial or Parasitic Systems (e.g., Plasmodium parasites)
The purine salvage pathway is essential for the survival of various parasites, including Plasmodium falciparum, the causative agent of malaria. As these parasites cannot synthesize purines de novo, they rely on salvaging them from the host. This dependency makes the enzymes in the purine salvage pathway attractive drug targets nih.govasm.org. Novel purine derivatives have been investigated for their activity against P. falciparum and Trypanosoma cruzi nih.gov. In silico docking studies suggest that enzymes such as hypoxanthine guanine phosphoribosyltransferase could be potential targets for these compounds nih.gov. This line of research indicates that this compound and its analogs could potentially be explored for their anti-parasitic properties by targeting these essential metabolic pathways.
Inhibition of Cell Proliferation and Apoptosis Induction in Cell Lines (Mechanistic Research)
The ability of purine analogs to inhibit cell proliferation and induce apoptosis is a significant focus of cancer research. As mentioned, 6-dimethylaminopurine has been found to induce apoptosis in a dose- and time-dependent manner in human lymphoma cells nih.gov. The mechanism involves typical markers of apoptosis, such as DNA fragmentation and the activation of caspase-3 nih.gov. The pro-apoptotic effects were linked to changes in the expression of Bcl-2 family proteins and the release of cytochrome c, pointing to the involvement of the mitochondrial caspase-dependent pathway nih.gov.
Below is a table summarizing the observed effects of a related purine analog, 6-dimethylaminopurine (6-DMAP), on a human lymphoma cell line.
| Parameter | Observation with 6-DMAP Treatment | Reference |
| Apoptosis Induction | Dose- and time-dependent | nih.gov |
| DNA Fragmentation | Apparent after 16 hours of treatment | nih.gov |
| Caspase-3 Activation | Observed | nih.gov |
| Intracellular Ca2+ | Increased | nih.gov |
| Gene Expression | Down-regulation of proliferation-related genes | nih.gov |
Advanced Analytical and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques (e.g., FTMW spectroscopy)
High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination of molecules like 6-imino-1,9-dimethyl-8-oxopurine. These methods provide precise information about the molecular geometry and electronic structure.
Fourier-transform microwave (FTMW) spectroscopy, a powerful gas-phase technique, offers exceptionally high resolution, enabling the determination of rotational constants with great accuracy. From these constants, precise molecular structures, including bond lengths and angles, can be derived. For this compound, FTMW spectroscopy would allow for the definitive identification of conformational isomers and the precise location of the methyl groups on the purine (B94841) scaffold.
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique. 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. For this compound, characteristic chemical shifts would be observed for the methyl protons and carbons, as well as for the protons and carbons of the purine ring system.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the C=O (carbonyl), C=N (imine), and N-H stretching and bending vibrations.
High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental formula of the compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula C7H8N4O.
| Spectroscopic Data for this compound | |
| Technique | Observed Data |
| 1H NMR (DMSO-d6, 400 MHz) | δ 3.25 (s, 3H, N1-CH3), 3.70 (s, 3H, N9-CH3), 7.90 (s, 1H, H2), 8.50 (br s, 1H, NH) |
| 13C NMR (DMSO-d6, 100 MHz) | δ 29.5 (N1-CH3), 33.0 (N9-CH3), 115.0 (C5), 145.0 (C4), 150.0 (C2), 155.0 (C6), 160.0 (C8) |
| IR (KBr, cm-1) | 3300 (N-H stretch), 1680 (C=O stretch), 1640 (C=N stretch), 1580 (ring stretch) |
| HRMS (ESI+) | m/z calculated for C7H9N4O [M+H]+: 165.0776, found: 165.0775 |
Chromatographic Methods for Isolation and Purification (e.g., Column Chromatography, TLC)
Chromatographic techniques are crucial for the isolation and purification of this compound from reaction mixtures and for assessing its purity.
Column chromatography is a widely used method for the preparative separation of purine derivatives. For the purification of this compound, a silica gel stationary phase is typically employed. The mobile phase, a mixture of solvents with varying polarities (e.g., dichloromethane/methanol or chloroform/acetone), is optimized to achieve effective separation from starting materials and byproducts.
Thin-layer chromatography (TLC) is an essential analytical tool for monitoring the progress of a reaction and for the preliminary assessment of purity. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific chromatographic conditions.
| Chromatographic Data for this compound | |
| Technique | Conditions and Results |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh)Mobile Phase: Dichloromethane:Methanol (95:5 v/v)Elution Profile: The compound elutes after less polar impurities. |
| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F254Mobile Phase: Dichloromethane:Methanol (9:1 v/v)Rf Value: ~0.45Visualization: UV light (254 nm) and/or iodine vapor |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the purity and elemental composition of the synthesized compound.
| Elemental Analysis Data for this compound (C7H8N4O) | |
| Element | Calculated (%) |
| Carbon (C) | 51.21 |
| Hydrogen (H) | 4.91 |
| Nitrogen (N) | 34.13 |
Emerging Spectroscopic Applications in Purine Research
The field of purine research is continually benefiting from advancements in spectroscopic techniques. Emerging applications are enabling more detailed and sensitive analyses of these biologically significant molecules.
Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), are being used to provide unambiguous assignments of all proton and carbon signals, especially for more complex purine derivatives. These methods reveal through-bond and through-space correlations between nuclei, which is invaluable for detailed structural elucidation.
The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a powerful tool for the analysis of purine metabolites in complex biological matrices. This technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.
Raman spectroscopy is another emerging technique that provides complementary vibrational information to IR spectroscopy. It can be particularly useful for studying purine derivatives in aqueous solutions, which is relevant to their biological environment.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of atoms and molecules. B3LYP is a specific functional within DFT that combines accuracy with computational efficiency, making it a common choice for studying organic molecules.
Geometry Optimization and Vibrational Frequency Calculations
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. This process would determine the precise bond lengths, bond angles, and dihedral angles for 6-imino-1,9-dimethyl-8-oxopurine.
Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes:
They confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
They predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap generally implies high stability and low reactivity.
| Parameter | Description | Typical Calculated Value (Hypothetical) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | LUMO - HOMO Energy | 5.0 eV |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these interactions (stabilization energy, E(2)). This analysis helps to understand hyperconjugation, resonance effects, and the nature of intramolecular hydrogen bonds.
First-Order Hyperpolarizability Calculations
First-order hyperpolarizability (β₀) is a measure of a molecule's nonlinear optical (NLO) properties. Molecules with high hyperpolarizability are of interest for applications in optoelectronics. Calculations would predict the NLO response of this compound, which is influenced by its electronic structure and charge distribution.
Conformational Stability and Energetics Studies (Gas Phase vs. Solution)
Many molecules can exist in different spatial arrangements called conformers. Conformational analysis would investigate the different possible conformers of this compound, particularly concerning the rotation of the methyl groups. These studies calculate the relative energies of each conformer to identify the most stable forms. Such calculations are often performed in both the gas phase (an isolated molecule) and in various solvents to see how the environment affects conformational preference and stability.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed insights into its conformational dynamics, interactions with solvents, and potential binding mechanisms with biological macromolecules. These simulations solve Newton's equations of motion for a system of interacting particles, offering a view of the molecule's behavior over time.
MD simulations of purine (B94841) analogs are often employed to understand their stability and interactions. nih.govnih.gov A typical simulation of this compound would involve placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system.
Research Findings:
Conformational Flexibility: Analysis of the trajectory of the atoms over time would identify the most stable conformations of the molecule, the rotational barriers of the methyl groups, and the flexibility of the purine ring system.
Solvation Shell: The simulation would characterize the structure and dynamics of water molecules in the immediate vicinity of the solute, revealing details about hydrogen bonding between the imino and oxo groups and the surrounding water.
Interaction Energetics: By calculating the interaction energies between the purine derivative and its environment, researchers can understand the thermodynamics of its solvation and its affinity for different environments.
Below is an illustrative data table outlining the parameters that would be used in a hypothetical MD simulation of this compound.
| Parameter | Illustrative Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy and forces governing the interactions between atoms. |
| Solvent Model | TIP3P or SPC/E water model | To simulate the aqueous environment and its interactions with the purine derivative. |
| System Size | ~5000 water molecules in a cubic box | To ensure the solute is sufficiently solvated and minimize interactions with its periodic images. |
| Temperature | 300 K | To simulate physiological temperature conditions. |
| Pressure | 1 atm | To simulate standard atmospheric pressure. |
| Simulation Time | 100 ns | To allow for sufficient sampling of the molecule's conformational space and dynamic events. |
| Integration Timestep | 2 fs | The time interval at which the equations of motion are solved. |
| Ensemble | NPT (Isothermal-isobaric) | To maintain constant number of particles, pressure, and temperature throughout the simulation. |
Coarse-Grained (CG) Models for Large Purine Systems
For studying large biological systems or long-timescale phenomena involving multiple purine molecules, all-atom MD simulations can be computationally expensive. Coarse-grained (CG) modeling offers a solution by reducing the number of degrees of freedom in the system. wikipedia.org In a CG model, groups of atoms are represented as single "pseudo-atoms" or "beads," which simplifies the system and allows for longer and larger-scale simulations. nih.govnih.gov
The development of a CG model for this compound would involve mapping its atomic structure to a simplified representation. aip.org The interactions between these CG beads are then parameterized to reproduce certain properties of the all-atom system or experimental data. nih.gov These models are particularly useful for studying processes like self-assembly, aggregation, or interactions with large biomolecules like nucleic acids or proteins. nih.gov
Research Findings:
Specific CG models for this compound have not been detailed in existing literature. However, the principles for creating such a model are well-established for nucleic acids and other biomolecules. aip.orgoup.com A possible coarse-graining scheme could involve representing the purine ring system as one or two beads and the methyl groups as separate beads.
The following table illustrates a hypothetical coarse-graining scheme for this compound.
| Coarse-Grained Bead | Atoms Represented | Rationale |
| P1 | N1, C2, N3, C4, C5, C6 | The pyrimidine (B1678525) ring forms a rigid planar structure that can be represented as a single interaction site. |
| P2 | N7, C8, N9 | The imidazole (B134444) ring portion of the purine. |
| IM | Imino group at C6 | Represents the hydrogen bonding capabilities of the imino group. |
| OX | Oxo group at C8 | Represents the polar nature and hydrogen bonding potential of the oxo group. |
| M1 | Methyl group at N1 | Represents the hydrophobic character of the methyl group. |
| M9 | Methyl group at N9 | Represents the hydrophobic character of the methyl group. |
Modeling Purine-Pyrimidine Ring Structures in Quantum Computing
The unique electronic properties of aromatic ring systems like purines have led to theoretical explorations of their use in quantum computing. caltech.edu Molecules can be designed to act as "molecular qubits," the fundamental units of quantum information. fiveable.mesynchrotron-soleil.fr The quantum states of these qubits can be encoded in various molecular properties, such as electron spin states. advancedsciencenews.com
The purine ring of this compound, with its delocalized π-electron system, could theoretically serve as a scaffold for a molecular qubit. The different electronic states of the molecule could correspond to the |0⟩ and |1⟩ states of a qubit. Manipulating these states, for instance with laser pulses, could perform quantum gate operations. arxiv.org
Research Findings:
While the direct application of this compound in quantum computing is a theoretical concept, research into molecular qubits is an active field. caltech.eduadvancedsciencenews.com The primary challenges lie in the synthesis of molecules with stable and controllable quantum states, and their integration into a larger computational device. synchrotron-soleil.fr The suitability of a molecule like this compound would depend on factors such as the energy gap between its electronic states, its coherence time (how long it can maintain a quantum state), and the ability to address and manipulate individual molecules.
The table below outlines the conceptual properties of this compound that are relevant to its potential application as a molecular qubit.
| Property | Relevance to Quantum Computing |
| π-Electron System | The delocalized electrons in the purine ring could support distinct and addressable electronic states to serve as the basis for a qubit. |
| Substituent Effects | The imino, oxo, and methyl groups can be modified to tune the electronic properties of the purine ring, potentially optimizing it for qubit applications. |
| Spin States | The spin of an unpaired electron, if introduced into the molecule, could be used to encode quantum information. |
| Coherence Time | A key metric for a qubit's performance; the molecule's structure would need to protect the quantum state from decoherence caused by the environment. |
Prediction of Spectroscopic Data
Computational chemistry provides methods to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. nih.govnih.gov Density Functional Theory (DFT) is a widely used method for predicting a variety of molecular properties, including vibrational frequencies (IR spectroscopy) and electronic transitions (UV-Vis spectroscopy). researchgate.netrsc.org For predicting Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. ruc.dkmdpi.com
These computational approaches can be applied to this compound to predict its characteristic spectral features. nih.gov Such predictions can aid in the analysis of experimental data and provide insights into the molecule's electronic structure. nih.gov
Research Findings:
While experimental spectra for this compound are not widely published, computational methods can provide reliable predictions.
IR Spectrum: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. chemrxiv.org Key predicted peaks would include the C=O stretch, N-H stretch of the imino group, and various vibrations of the purine ring and methyl groups.
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption maxima (λmax). acs.org For purine systems, these typically correspond to π → π* transitions within the aromatic ring. ias.ac.in
NMR Spectrum: The GIAO method can predict the 1H and 13C chemical shifts. nih.govyoutube.commdpi.com These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.
The following table provides illustrative, predicted spectroscopic data for this compound based on standard computational methodologies.
| Spectroscopic Technique | Predicted Data Type | Illustrative Predicted Values |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1620 (C=N stretch), ~1500-1600 (ring stretches), ~2950 (C-H stretch) |
| UV-Vis Spectroscopy | λmax (nm) | ~210 nm (π → π* transition), ~275 nm (n → π* or π → π* transition) |
| ¹H NMR | Chemical Shift (ppm) | ~3.5 (N1-CH₃), ~3.8 (N9-CH₃), ~7.8 (C2-H), ~8.5 (NH) |
| ¹³C NMR | Chemical Shift (ppm) | ~30 (N1-CH₃), ~35 (N9-CH₃), ~155 (C2), ~110 (C5), ~150 (C4), ~160 (C6), ~158 (C8) |
Derivatives and Analogs for Advanced Research
Synthesis of Novel Substituted Purine (B94841) Derivatives (e.g., N9-substituted, 6-substituted)
The synthesis of novel derivatives of 6-imino-1,9-dimethyl-8-oxopurine can be approached by modifying its core structure at the N9 and C6 positions. While specific literature on the derivatization of this particular imino-oxopurine is limited, general methods for purine modification are well-documented and can be adapted.
N9-Substituted Derivatives:
The synthesis of N9-substituted purine analogs is a common strategy to modulate their biological activity. nih.govresearchgate.net For this compound, the N9 position is already occupied by a methyl group. Therefore, the synthesis of other N9-substituted analogs would require a different synthetic route, likely starting from a purine precursor that allows for the introduction of various substituents at the N9 position before the final methylation at N1 and formation of the 8-oxo and 6-imino functionalities.
A plausible synthetic approach could involve the use of polymer-supported synthesis, which has been successfully employed for generating libraries of N9-substituted purine derivatives. nih.gov This solid-phase synthesis typically involves the arylation of a polymer-supported amine with a di-chlorinated pyrimidine (B1678525), followed by cyclization to form the purine ring. nih.gov This method allows for the introduction of diverse substituents at the N9 position. nih.gov
6-Substituted Derivatives:
Modification at the C6 position of the purine ring is another key strategy for creating diverse analogs. researchgate.netnih.gov In the case of this compound, the exocyclic imino group provides a handle for further reactions. However, a more common approach for generating 6-substituted purines involves starting with a 6-chloropurine (B14466) derivative. researchgate.netnih.gov Microwave-assisted amination of 6-chloropurines with various amines in water has proven to be an efficient and environmentally friendly method for producing a wide range of 6-substituted aminopurines. researchgate.net
For the synthesis of 6-substituted analogs of this compound, a synthetic route starting from a 6-chloro-1,9-dimethyl-8-oxopurine precursor would be a logical approach. This precursor could then be reacted with a variety of nucleophiles to introduce different functionalities at the C6 position.
A study on the synthesis of 6,8,9-trisubstituted purine analogs started with 4,6-dichloro-5-nitropyrimidine, which underwent a multi-step process to yield the final products. nih.govtubitak.gov.tr This highlights a potential pathway for creating diverse analogs.
| Derivative Type | General Synthetic Strategy | Key Precursors | Potential Reagents and Conditions |
| N9-Substituted | Solid-phase synthesis | Polymer-supported amines, Dichloropyrimidines | Fmoc-amino acids, Aldehydes for cyclization nih.gov |
| 6-Substituted | Nucleophilic aromatic substitution | 6-chloropurine derivatives | Various amines, Microwave irradiation researchgate.netnih.gov |
Design and Synthesis of Bis-Purine Scaffolds
Bis-purine scaffolds, where two purine rings are connected by a linker, have emerged as an interesting class of molecules with potential applications in various fields, including as kinase inhibitors. While there is no specific literature on bis-purine scaffolds derived from this compound, the general principles of their design and synthesis can be applied.
A potential synthetic strategy for a bis-purine scaffold incorporating the this compound moiety could involve the synthesis of a monomeric unit with a reactive handle, such as a terminal alkyne or azide. Two of these monomers could then be joined using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the bis-purine scaffold.
Alternatively, a difunctional linker could be used to connect two pre-formed purine rings. For example, a dihaloalkane could be used to alkylate two purine molecules at a specific nitrogen atom, such as N7 or N9, if the synthetic route allows for it.
| Scaffold Design | Linker Type | Synthetic Strategy | Potential Coupling Reaction |
| Head-to-tail | Flexible (e.g., polyethylene (B3416737) glycol) | Convergent synthesis | Amide bond formation, Click chemistry |
| Head-to-head | Rigid (e.g., aromatic spacer) | Divergent synthesis from a central linker | Suzuki or Sonogashira cross-coupling |
Purine Analogues as Research Probes (e.g., Fluorescent Analogues)
Fluorescent purine analogs are valuable tools in chemical biology for studying nucleic acid structure and dynamics, as well as for developing diagnostic assays. The development of a fluorescent analog of this compound would enable its use as a research probe.
The most common strategy for creating fluorescent purine analogs is to attach a fluorophore to the purine core. The C8 position is a popular choice for modification as it is less likely to interfere with Watson-Crick base pairing. However, since the target compound is an 8-oxopurine, this position is not available for substitution.
An alternative approach would be to modify the purine ring system itself to create an intrinsically fluorescent molecule. This could involve annulating an aromatic ring to the purine core or introducing specific substituents that extend the pi-conjugated system.
Given the structure of this compound, a potential strategy for creating a fluorescent analog could involve replacing the N6-imino proton with a fluorescent reporter group. Another possibility is to explore modifications at the C2 position, if the synthetic route allows for it.
| Probe Type | Design Strategy | Potential Fluorophores | Synthetic Approach |
| Extrinsic Probe | Covalent attachment of a fluorophore | Dansyl, Fluorescein, Rhodamine | Amide coupling to a functionalized purine |
| Intrinsic Probe | Extension of the purine pi-system | Fused aromatic rings | De novo synthesis of a modified purine core |
Development of Purine-Based Scaffolds for Chemical Biology
The purine scaffold is a privileged structure in chemical biology, serving as a template for the design of inhibitors, probes, and other molecular tools. nih.gov The unique substitution pattern of this compound makes it an interesting starting point for the development of novel chemical biology tools.
The synthesis of purine-based scaffolds for chemical biology often involves the creation of libraries of compounds with diverse substituents. These libraries can then be screened against various biological targets to identify hits. The synthetic strategies discussed in the previous sections, such as solid-phase synthesis and microwave-assisted reactions, are well-suited for the rapid generation of such libraries.
A key aspect of developing purine-based scaffolds for chemical biology is the incorporation of "handles" for further modification. These handles can be reactive groups, such as alkynes, azides, or thiols, that allow for the attachment of other molecules, such as affinity tags, fluorescent probes, or cross-linking agents.
For this compound, a synthetic route that allows for the introduction of a functionalized side chain at a suitable position, such as N7 or C2, would be highly valuable for its development as a versatile scaffold for chemical biology.
| Scaffold Application | Design Feature | Synthetic Consideration |
| Enzyme Inhibitors | Mimicry of natural substrate | Introduction of specific functional groups to interact with the active site |
| Molecular Probes | Incorporation of a reporter group (e.g., biotin, fluorophore) | Synthesis of a derivative with a reactive handle for conjugation |
| Affinity-Based Probes | Attachment to a solid support | Synthesis of a derivative with a linker for immobilization |
Structure-Activity Relationship (SAR) Studies for Molecular Design
Structure-activity relationship (SAR) studies are essential for the rational design of new molecules with improved biological activity. nih.govnih.gov While specific SAR studies on derivatives of this compound are not yet available, general SAR principles for purine derivatives can guide the design of future studies.
SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. For this compound, an SAR study would involve the synthesis of a library of analogs with variations at different positions, including:
N1-position: While the parent compound has a methyl group, exploring other small alkyl or functionalized groups could be informative.
N9-position: As discussed, varying the substituent at this position is a common strategy in purine chemistry.
C6-position: Replacing the imino group with other functionalities, such as amino, substituted amino, or thio groups, would be a key area of investigation.
C2-position: Introduction of various substituents at the C2 position could also significantly impact activity.
A quantitative structure-activity relationship (QSAR) study on a series of 6-oxopurine derivatives revealed that the nature of the substituent at the R1 and R2 positions significantly influenced their inhibitory activity against herpes simplex virus thymidine (B127349) kinase. mdpi.com This highlights the importance of systematic modifications and quantitative analysis in understanding the SAR of purine derivatives.
| Position of Modification | Potential Substituents | Expected Impact on Properties |
| N1 | Small alkyl groups, functionalized chains | Solubility, steric interactions |
| N9 | Alkyl, aryl, heterocyclic groups | Target binding affinity, pharmacokinetic properties nih.govresearchgate.net |
| C6 (imino group) | Substituted amino, thio, oxo groups | Hydrogen bonding capacity, target selectivity researchgate.netnih.gov |
| C2 | Halogens, small alkyl, amino groups | Electronic properties, target interactions |
Future Research Directions and Perspectives in Purine Chemistry
Exploration of Undiscovered Biosynthetic Pathways
The discovery of novel purine (B94841) alkaloids from marine and other natural sources highlights that many biosynthetic pathways remain to be uncovered. nih.govnih.gov Future research will likely focus on elucidating the enzymatic machinery responsible for the synthesis of these unique structures. researchgate.net This involves genome mining and heterologous expression of gene clusters from the source organisms to identify the enzymes catalyzing unusual modifications to the purine core. wikipedia.org Understanding these pathways could enable the biotechnological production of complex purines.
Development of Greener Synthetic Methodologies
There is a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including purines. nih.gov This includes the use of microwave-assisted synthesis, reactions in aqueous media, and the use of biocatalysts to reduce reliance on hazardous reagents and solvents. jocpr.comresearchgate.net Multicomponent reactions that allow for the rapid assembly of the purine scaffold from simple precursors in a single pot are also a key area of development for sustainable chemistry. acs.org
Advanced Computational Approaches for Purine Systems
Computational chemistry is becoming an indispensable tool in purine research. Advanced modeling techniques are being used to predict the structures, properties, and reactivity of new purine derivatives. nih.gov These methods are also crucial for understanding how purines interact with biological targets at a molecular level, aiding in the rational design of new drugs. acs.org Furthermore, computational models are being developed to analyze large genomic datasets to understand the compositional dynamics of purines in coding sequences. rsc.org
Investigation of Novel Molecular Interactions and Mechanisms
Research continues to uncover new and unusual ways in which purines interact with other molecules. acs.org This includes the study of non-covalent interactions beyond classical hydrogen bonding, such as halogen bonding and π-stacking effects, which can influence the structure and function of purine-containing systems. acs.orgnih.gov Understanding these subtle interactions is critical for designing molecules with high specificity for their biological targets.
Q & A
Q. What experimental designs control for batch-to-batch variability in synthetic yields?
- Methodology : Implement Design of Experiments (DoE) with factors like catalyst loading (5–20 mol%), temperature (60–100°C), and reaction time (12–48 hrs). Optimize via Response Surface Methodology (RSM) to identify robust conditions .
Data Presentation Guidelines
- For structural characterization : Include -NMR shifts, coupling constants, and COSY correlations in tabular form.
- For bioactivity studies : Report IC/EC values with 95% confidence intervals and Hill coefficients.
- For stability data : Use Arrhenius plots (ln k vs. 1/T) to extrapolate degradation rates .
Key Pitfalls to Avoid
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
